molecular formula C17H18N2O3 B5726829 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide

2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide

Cat. No. B5726829
M. Wt: 298.34 g/mol
InChI Key: GTSGJGZQWARHFZ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide, also known as MMMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMMPH belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been found to reduce the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide in lab experiments are its potential therapeutic properties, which can be studied in vitro and in vivo. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic properties. However, the limitations of using 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide in lab experiments are its low solubility in water and its potential toxicity. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been found to be toxic at high concentrations, and its solubility in water is limited, which can affect its bioavailability.

Future Directions

The future directions for 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide research are focused on its potential therapeutic applications. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. Future research can focus on optimizing the synthesis method to increase the yield and solubility of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide. Additionally, further studies can be conducted to elucidate the mechanism of action of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide and its potential toxicity. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide can also be studied in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide involves the condensation reaction between 4-methoxybenzaldehyde and 2-methoxy-N-phenylacetohydrazide in the presence of glacial acetic acid. The resulting product is purified using column chromatography to obtain a yellow crystalline solid. The yield of the synthesis is approximately 70%.

Scientific Research Applications

2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been studied in vitro and in vivo in animal models for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has also been studied for its anti-inflammatory properties in animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been studied for its analgesic properties in animal models of pain. It has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.

properties

IUPAC Name

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-10-8-13(9-11-15)12-18-19-17(20)16(22-2)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGJGZQWARHFZ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide

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